molecular formula C14H21NO2 B4433171 N-(5-tert-butyl-2-methoxyphenyl)propanamide

N-(5-tert-butyl-2-methoxyphenyl)propanamide

Cat. No.: B4433171
M. Wt: 235.32 g/mol
InChI Key: NNJNJCRSNBINFO-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)propanamide typically involves the reaction of 5-tert-butyl-2-methoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Substitution reactions can be carried out using various electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)propanamide.

    Reduction: Formation of N-(5-tert-butyl-2-methoxyphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)benzamide
  • N-(5-tert-butyl-2-methoxyphenyl)-2-(4-methylphenoxy)propanamide

Uniqueness

N-(5-tert-butyl-2-methoxyphenyl)propanamide is unique due to the presence of both a tert-butyl group and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-6-13(16)15-11-9-10(14(2,3)4)7-8-12(11)17-5/h7-9H,6H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJNJCRSNBINFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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